![molecular formula C8H6BrFO B580479 3-Bromo-2-fluoro-5-methylbenzaldehyde CAS No. 1257665-03-4](/img/structure/B580479.png)
3-Bromo-2-fluoro-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-5-methylbenzaldehyde is a heterocyclic organic compound . It is a solid substance at room temperature . The CAS number for this compound is 1257665-03-4 .
Molecular Structure Analysis
The molecular formula of this compound is C8H6BrFO . The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-6 (4-11)8 (10)7 (9)3-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Organic Synthesis and Drug Discovery Applications
Synthesis of Complex Organic Compounds : The synthesis of complex organic molecules often relies on halogenated benzaldehydes as key intermediates due to their reactivity. For instance, the bromination and hydrolysis of related compounds have led to the development of methyl esters with high purity, showcasing the versatility of halogenated benzaldehydes in synthetic organic chemistry (Chen Bing-he, 2008).
Intermediates in Drug Discovery : The compound has been utilized as a precursor for synthesizing key intermediates in drug discovery, enhancing the efficiency and yield of pharmaceutical compounds. A notable example includes the improved synthesis route for a quinazoline derivative, which is a key intermediate in drug development, demonstrating the compound's significance in medicinal chemistry (K. Nishimura & T. Saitoh, 2016).
Theoretical and Experimental Studies
Spectroscopic and Theoretical Analysis : Studies involving density functional theory calculations and spectroscopic analyses, such as FT-IR and FT-Raman spectroscopy, have been conducted to explore the molecular structure, vibrational frequencies, and electronic properties of similar halogenated benzaldehydes. These studies provide insights into the molecular behavior and potential applications of these compounds in various fields (Sehar Iyasamy et al., 2016).
Structural Determination and Property Exploration : X-ray diffraction techniques and vibrational spectroscopy have been applied to investigate the molecular structure and properties of analogous compounds. Such studies not only confirm the structural parameters but also delve into the understanding of intermolecular interactions, crystal structures, and electronic configurations, providing a foundation for further research and application in material science and chemical engineering (Mahir Tursun et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-2-fluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO It is often used as a building block in the synthesis of more complex molecules .
Mode of Action
The exact mode of action of this compound is not well-documented. As a building block, it likely interacts with other compounds to form more complex structures. The bromine, fluorine, and aldehyde groups present in the molecule may participate in various chemical reactions, contributing to its reactivity .
Biochemical Pathways
As a building block, it is likely involved in the synthesis of various bioactive compounds, potentially affecting multiple pathways depending on the final product .
Result of Action
Its effects would likely depend on the specific biochemical pathways and targets it interacts with, which could vary based on the context of its use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and reactivity. It is recommended to store the compound in a sealed container at 2-8°C .
properties
IUPAC Name |
3-bromo-2-fluoro-5-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXZGMZIJCSQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681848 |
Source
|
Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257665-03-4 |
Source
|
Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.